molecular formula C16H24N2O B5709042 N~2~-cyclohexyl-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide

N~2~-cyclohexyl-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide

カタログ番号 B5709042
分子量: 260.37 g/mol
InChIキー: ZEWQAWSSWPXDFB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-cyclohexyl-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide, also known as CGP 057148B, is a compound that has been studied for its potential use in treating various neurological disorders. This compound belongs to the class of drugs known as NMDA receptor antagonists, which work by blocking the action of the NMDA receptor in the brain.

作用機序

The NMDA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity and learning and memory. When activated, the NMDA receptor allows calcium ions to enter the neuron, which can lead to the activation of various signaling pathways. However, overactivation of the NMDA receptor can lead to excitotoxicity, which can damage neurons and contribute to the development of neurological disorders. NMDA receptor antagonists like N~2~-cyclohexyl-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide 057148B work by blocking the action of the NMDA receptor, which can help to reduce the symptoms of these disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound 057148B can have a variety of biochemical and physiological effects in the brain. For example, this compound 057148B has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the regulation of synaptic plasticity and learning and memory. This compound 057148B has also been shown to reduce the activity of various signaling pathways that are involved in the development of neurological disorders.

実験室実験の利点と制限

One advantage of using N~2~-cyclohexyl-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide 057148B in lab experiments is that it is a highly specific NMDA receptor antagonist, which can help to reduce the potential for off-target effects. However, one limitation of using this compound 057148B is that it can be difficult to administer in vivo, as it has poor solubility in water and requires the use of organic solvents.

将来の方向性

There are several potential future directions for research on N~2~-cyclohexyl-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide 057148B. For example, researchers could investigate the potential use of this compound 057148B in treating other neurological disorders, such as Huntington's disease or multiple sclerosis. Additionally, researchers could explore the potential use of this compound 057148B in combination with other drugs or therapies to enhance its effectiveness. Finally, researchers could investigate the potential use of this compound 057148B in developing new treatments for drug addiction or other psychiatric disorders.

合成法

The synthesis of N~2~-cyclohexyl-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide 057148B involves several steps, including the reaction of cyclohexylamine with 3-methylbenzoyl chloride to form N-cyclohexyl-3-methylbenzamide, which is then reacted with methylmagnesium bromide to form N-cyclohexyl-N-methyl-3-methylbenzamide. This compound is then reacted with 3-methylphenyl isocyanate to form this compound 057148B.

科学的研究の応用

N~2~-cyclohexyl-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide 057148B has been studied for its potential use in treating a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Studies have shown that NMDA receptor antagonists like this compound 057148B can help to reduce the symptoms of these disorders by blocking the action of the NMDA receptor in the brain.

特性

IUPAC Name

2-[cyclohexyl(methyl)amino]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13-7-6-8-14(11-13)17-16(19)12-18(2)15-9-4-3-5-10-15/h6-8,11,15H,3-5,9-10,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWQAWSSWPXDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。